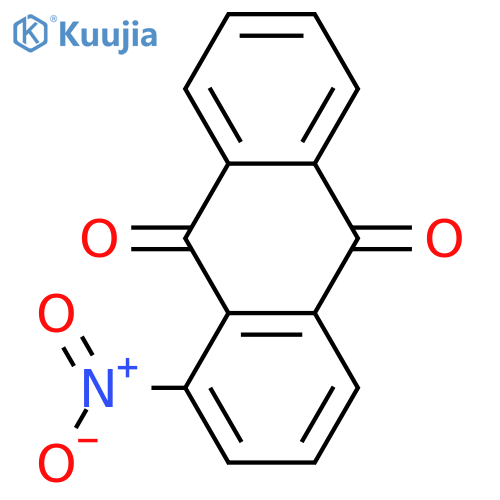

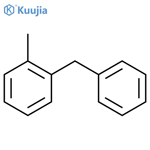

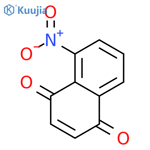

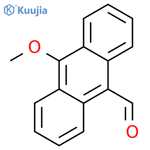

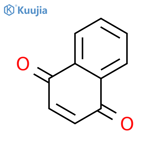

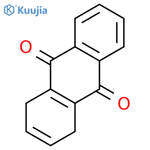

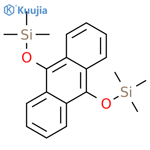

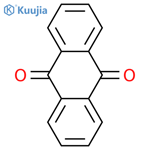

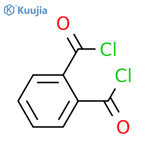

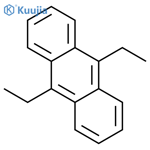

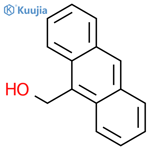

Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues

,

Science of Synthesis,

2006,

28,

367-506